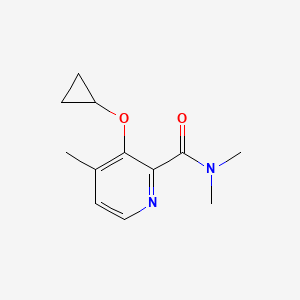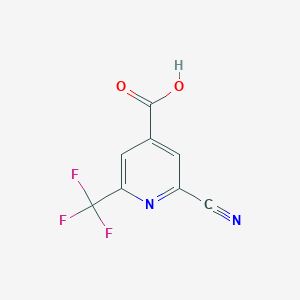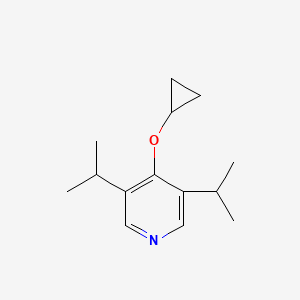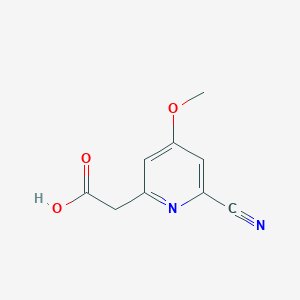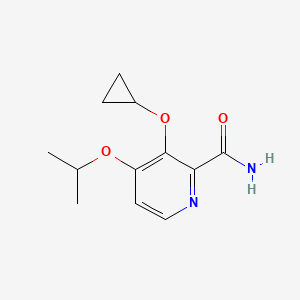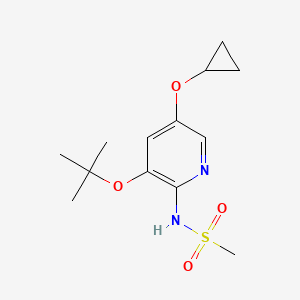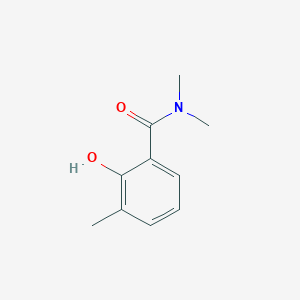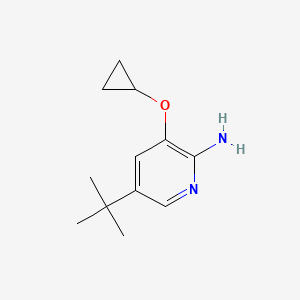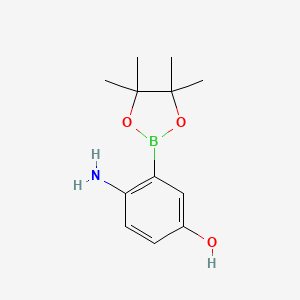
4-Hydroxy-2,6-diacetylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Acetyl-4-hydroxypyridin-2-yl)ethanone is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol It is known for its distinctive structure, which includes a pyridine ring substituted with acetyl and hydroxyl groups
準備方法
The synthesis of 1-(6-acetyl-4-hydroxypyridin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the acetylation of 4-hydroxypyridine using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product . Industrial production methods may involve similar acetylation reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
1-(6-Acetyl-4-hydroxypyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
科学的研究の応用
1-(6-Acetyl-4-hydroxypyridin-2-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical studies, particularly in enzyme inhibition and receptor binding assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or antimicrobial agent.
作用機序
The mechanism of action of 1-(6-acetyl-4-hydroxypyridin-2-yl)ethanone involves its interaction with specific molecular targets. The hydroxyl and acetyl groups enable the compound to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
1-(6-Acetyl-4-hydroxypyridin-2-yl)ethanone can be compared to other similar compounds, such as:
1-(3-Hydroxypyridin-2-yl)ethanone: This compound has a similar pyridine ring structure but differs in the position of the hydroxyl group, leading to distinct chemical properties and reactivity.
1-(5-Hydroxy-2-pyridinyl)ethanone: Another similar compound with variations in the substitution pattern on the pyridine ring, affecting its biological activity and applications.
The uniqueness of 1-(6-acetyl-4-hydroxypyridin-2-yl)ethanone lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC名 |
2,6-diacetyl-1H-pyridin-4-one |
InChI |
InChI=1S/C9H9NO3/c1-5(11)8-3-7(13)4-9(10-8)6(2)12/h3-4H,1-2H3,(H,10,13) |
InChIキー |
FVPHNIYDLNHZOY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=O)C=C(N1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


